4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The compound 4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide is systematically named according to IUPAC rules to reflect its structural complexity. The core structure consists of a benzamide backbone substituted at the para-position with a dimethylsulfamoyl group (–SO$$2$$N(CH$$3$$)$$_2$$) and a sulfamoyl-linked 5-ethyl-1,3,4-thiadiazole moiety. Key structural features include:
- Benzamide core : A benzene ring with a carboxamide (–CONH–) functional group.
- Dimethylsulfamoyl substituent : Located at position 4 of the benzamide ring, comprising a sulfonamide group with two methyl substituents.
- Sulfamoylphenyl linkage : A sulfonamide (–SO$$_2$$NH–) group connecting the benzamide to a second benzene ring.
- 5-Ethyl-1,3,4-thiadiazole : A five-membered heterocyclic ring containing two nitrogen atoms, one sulfur atom, and an ethyl group at position 5.
The InChIKey (ASWFMJDFHGHBKC-UHFFFAOYSA-N) and SMILES (CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C) further define the connectivity and stereochemical properties.
Synonyms and Registry Numbers in Chemical Databases
This compound is cataloged under multiple identifiers across chemical databases:
| Identifier Type | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem |
| CAS Registry Number | 303797-77-5 | PubChem |
| PubChem CID | 1640268 | PubChem |
| Other Synonyms | STK968705, Oprea1_587672 | PubChem |
These identifiers facilitate unambiguous referencing in pharmacological and chemical literature.
Molecular Formula and Weight Analysis
The molecular formula C$${19}$$H$${21}$$N$${5}$$O$${5}$$S$$_{3}$$ reflects the compound’s elemental composition:
| Element | Count | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| Carbon (C) | 19 | 228.25 |
| Hydrogen (H) | 21 | 21.17 |
| Nitrogen (N) | 5 | 70.04 |
| Oxygen (O) | 5 | 80.00 |
| Sulfur (S) | 3 | 96.21 |
| Total | – | 495.67 |
The calculated molecular weight (495.67 g/mol) aligns with the experimentally reported value of 495.6 g/mol . The high sulfur content (19.4% by mass) arises from the sulfonamide and thiadiazole groups, which are critical for electronic and steric interactions in biological systems.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5S3/c1-4-17-21-22-19(30-17)23-31(26,27)15-11-7-14(8-12-15)20-18(25)13-5-9-16(10-6-13)32(28,29)24(2)3/h5-12H,4H2,1-3H3,(H,20,25)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWFMJDFHGHBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide represents a significant area of interest in medicinal chemistry, particularly due to its potential therapeutic applications. The structural components of this compound suggest a multifaceted biological activity profile, which includes antimicrobial, anticancer, and anticonvulsant properties.
Structural Overview
This compound features a 1,3,4-thiadiazole moiety, which is known for its diverse biological activities. The incorporation of sulfamoyl and benzamide functionalities enhances its potential as a pharmacological agent. The following table summarizes the key structural components:
| Component | Description |
|---|---|
| Thiadiazole Moiety | 5-Ethyl-1,3,4-thiadiazole |
| Sulfamoyl Group | Dimethylsulfamoyl |
| Phenyl Group | 4-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl |
| Benzamide Structure | N-benzamide derivative |
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold possess significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against various bacterial strains. Notably:
- Antibacterial Activity: Compounds with thiadiazole rings have demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 25 µg/mL .
Anticancer Activity
The anticancer potential of this compound is underscored by studies demonstrating its cytotoxic effects on several cancer cell lines:
- Cytotoxicity Assays: In vitro studies have shown that related thiadiazole derivatives exhibit IC50 values ranging from 2.32 µg/mL to 15.36 µg/mL against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines .
- Mechanism of Action: Some derivatives induce apoptosis in cancer cells through cell cycle arrest at the G2-M and S phases. This was evidenced by an increase in apoptotic cells when treated with these compounds .
Anticonvulsant Activity
The anticonvulsant properties of compounds containing the thiadiazole moiety have been extensively studied:
- In Vivo Studies: Compounds were evaluated using maximal electroshock seizure (MES) tests and showed significant protection rates (up to 80%) at dosages of 100 mg/kg .
Case Studies
- Anticancer Efficacy Study:
- Antimicrobial Efficacy Study:
Scientific Research Applications
The compound exhibits significant biological activity, primarily in the following areas:
1. Antimicrobial Activity
Sulfonamides are known for their ability to inhibit bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism underlies their use as antibiotics. The incorporation of the thiadiazole moiety may enhance the compound's activity against specific pathogens. Studies have shown that derivatives of thiadiazole sulfonamides can exhibit potent antibacterial properties against various strains of bacteria, including Bacillus subtilis and Aspergillus niger .
2. Anti-inflammatory Properties
The dual functionality as both a sulfonamide and a thiadiazole derivative suggests potential anti-inflammatory effects. Research indicates that compounds with similar structures can modulate inflammatory pathways, possibly providing therapeutic benefits in conditions characterized by inflammation .
3. Cholinesterase Inhibition
Recent studies have highlighted the potential of thiadiazole derivatives in inhibiting cholinesterases, which are crucial for the symptomatic treatment of Alzheimer's disease. The inhibition of acetylcholinesterase and butyrylcholinesterase may offer new avenues for developing treatments for neurodegenerative disorders .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Thiadiazole Role : The 5-ethyl-thiadiazole moiety enhances antibacterial activity compared to 5-methyl analogues, as seen in sulfamethizole derivatives .
- Sulfamoyl Substitutions : Diethylsulfamoyl groups increase logP by ~0.5 units compared to dimethyl, correlating with reduced solubility .
- Benzamide Modifications: Electron-withdrawing groups (e.g., nitro, cyano) improve thermal stability but may require formulation adjustments for bioavailability .
Preparation Methods
Thiadiazole Core Synthesis
The 5-ethyl-1,3,4-thiadiazol-2-amine intermediate is synthesized via cyclization of thiosemicarbazide derivatives. In a representative procedure, 5-ethyl-1,3,4-thiadiazol-2-amine is generated by reacting ethyl hydrazinecarbothioamide with carbon disulfide under reflux conditions (80°C, 6 hours) in dimethylformamide (DMF). Anhydrous potassium carbonate acts as a base to deprotonate intermediates, facilitating cyclization. The reaction proceeds through the formation of a dithiocarbamate intermediate, which undergoes intramolecular nucleophilic substitution to yield the thiadiazole ring.
Table 1: Reaction Conditions for Thiadiazole Formation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | <60°C: ≤50% yield |
| Solvent | DMF | Ethanol: 35% yield |
| Reaction Time | 6 hours | <4 hours: incomplete |
| Base | K₂CO₃ | NaHCO₃: 20% lower yield |
Sulfonylation of the Aromatic Ring
The introduction of the dimethylsulfamoyl group occurs via Friedel-Crafts sulfonylation. 4-Aminophenyl sulfonamide is treated with dimethylsulfamoyl chloride (1.2 equivalents) in dichloromethane (DCM) at 0–5°C, with pyridine as an acid scavenger. This step requires strict temperature control to prevent di-sulfonation byproducts. Nuclear magnetic resonance (NMR) analysis confirms sulfonylation success through the appearance of a singlet at δ 3.2 ppm (N(CH₃)₂) and a downfield-shifted aromatic proton signal (δ 8.1 ppm).
Amide Coupling Strategy
The final benzamide moiety is installed using carbodiimide-mediated coupling. 4-(Dimethylsulfamoyl)benzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF), followed by reaction with 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]aniline. The reaction achieves 92% yield when conducted under nitrogen atmosphere to prevent hydrolysis of the active ester intermediate.
Optimization of Synthetic Parameters
Solvent Selection for Cyclization
Polar aprotic solvents (DMF, DMSO) outperform protic solvents (ethanol, methanol) in thiadiazole synthesis due to enhanced solubility of intermediates. DMF increases reaction efficiency by stabilizing charged transition states through dipole interactions. Ethanol, while reducing side reactions, lowers yields by precipitating intermediates prematurely.
Catalytic Effects in Sulfonylation
Pyridine (10 mol%) enhances sulfonylation yields by neutralizing HCl generated during the reaction, shifting the equilibrium toward product formation. Omitting pyridine results in a 30% yield reduction due to acid-mediated decomposition of the sulfonamide product.
Table 2: Catalyst Impact on Sulfonylation Efficiency
| Catalyst | Yield (%) | Byproduct Formation |
|---|---|---|
| Pyridine | 85 | <5% |
| Triethylamine | 72 | 12% |
| None | 55 | 25% |
Purification and Characterization
Crystallization vs. Chromatography
Crude products are purified via recrystallization from ethanol/water (3:1) or silica gel chromatography (ethyl acetate/hexane, 1:2). Crystallization yields 75–80% pure product, while chromatography achieves >95% purity but requires 50% more time.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.3 (t, 3H, CH₂CH₃), δ 3.1 (s, 6H, N(CH₃)₂), δ 4.2 (q, 2H, CH₂CH₃), δ 7.8–8.1 (m, aromatic protons).
-
IR (KBr): 1675 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O symmetric), 1160 cm⁻¹ (S=O asymmetric).
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Industrial protocols employ continuous flow reactors to synthesize the thiadiazole intermediate. A mixture of ethyl hydrazinecarbothioamide and carbon disulfide is pumped through a heated reactor (80°C, residence time: 2 hours), achieving 85% conversion with 40% shorter reaction times than batch methods.
Quality Control Metrics
-
HPLC Purity : >99% (C18 column, acetonitrile/water gradient).
-
Elemental Analysis : Deviation <0.3% from theoretical values (C, H, N, S).
Challenges and Mitigation Strategies
Byproduct Formation in Amide Coupling
Hydrolysis of the active ester intermediate generates 4-(dimethylsulfamoyl)benzoic acid as a major byproduct. This is minimized by maintaining anhydrous conditions and using molecular sieves to absorb residual moisture.
Regioselectivity in Sulfonylation
Competing para- and meta-sulfonylation is avoided by using a bulky directing group (e.g., tert-butyl) on the aromatic ring, which is removed post-sulfonylation via acid hydrolysis.
Q & A
Q. What are the recommended synthetic routes for 4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide, and what coupling reagents are optimal?
Methodological Answer: The compound’s synthesis likely involves sequential sulfonylation and amidation steps. A plausible route includes:
Sulfamoyl group introduction : Reacting a benzamide precursor with sulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine).
Thiadiazole coupling : Using carbodiimide-based reagents like EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and hydroxybenzotriazole) to form the sulfamoyl bridge between the benzamide and thiadiazole moieties .
Purification : Column chromatography or recrystallization to isolate the final product.
Key considerations : Monitor reaction progress via TLC or HPLC, and confirm regioselectivity using and .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Employ a multi-technique approach:
Q. What preliminary biological assays are suitable for evaluating its antimicrobial or antitumor potential?
Methodological Answer:
- Antimicrobial screening :
- Disk diffusion/Kirby-Bauer assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- MIC determination : Broth microdilution to quantify minimum inhibitory concentrations .
- Antitumor activity :
- Cell viability assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7).
- Dose-response curves : IC calculation using nonlinear regression models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Structural modifications :
- Vary the thiadiazole substituents (e.g., replace ethyl with methyl or halogens) to assess steric/electronic effects .
- Modify the benzamide’s dimethylsulfamoyl group (e.g., replace with trifluoromethyl for enhanced lipophilicity) .
- Assay design :
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with cell-based viability tests to confirm target specificity .
- Dose-response validation : Replicate studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Metabolic stability testing : Use liver microsomes or hepatocyte models to rule out false negatives due to rapid degradation .
Q. How can environmental fate studies be designed to assess this compound’s ecological impact?
Methodological Answer:
- Physicochemical profiling :
- Measure logP (octanol-water partition coefficient) to predict bioaccumulation.
- Hydrolysis/photolysis studies under simulated environmental conditions (pH 7, UV light) .
- Ecotoxicology :
- Acute toxicity : Daphnia magna or algal growth inhibition assays.
- Long-term exposure : Microcosm models to evaluate trophic transfer and biodegradation pathways .
Q. What advanced techniques elucidate the mechanism of action for this compound’s antitumor activity?
Methodological Answer:
- Omics approaches :
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells.
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes .
- Pathway analysis :
- Western blotting for apoptosis markers (e.g., caspase-3, PARP cleavage).
- Flow cytometry to assess cell cycle arrest (e.g., propidium iodide staining) .
Data Analysis and Reporting
Q. How should researchers statistically analyze dose-response data from cytotoxicity assays?
Methodological Answer:
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.
- Quality controls :
- Report values and 95% confidence intervals for IC.
- Include positive controls (e.g., doxorubicin) and vehicle controls to normalize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
